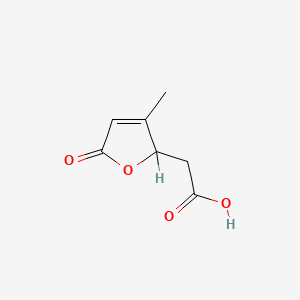

4-Carboxymethyl-3-methylbut-2-en-1,4-olide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methyl-5-oxo-2H-furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEVIPDDAUJTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-98-8 | |

| Record name | 2-Furanacetic acid, 2,5-dihydro-3-methyl-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Contextualization of 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide Within Contemporary Chemical Research

Historical Trajectories and Milestones in Lactone Chemistry

Lactones, a significant class of cyclic esters, have a rich history rooted in the early days of organic chemistry. The term "lactone" was first introduced in 1844 by the French chemist Théophile-Jules Pelouze, who derived it from lactic acid. wikipedia.org Initially, the name was associated with the product from the dehydration of 2-hydroxypropanoic acid (lactic acid). wikipedia.org It wasn't until 1880 that the German chemist Wilhelm Rudolph Fittig broadened the definition of "lactone" to encompass all intramolecular carboxylic esters. wikipedia.org

Early methods for synthesizing lactones were often characterized by low yields and the need for harsh reaction conditions. numberanalytics.com However, the evolution of organic synthesis has brought about significant advancements. A pivotal moment in lactone synthesis was the development of the Corey-Nicolaou macrolactonization, a method for preparing lactones, which was instrumental in the total synthesis of prostaglandins. nih.gov The landscape of lactone synthesis has been further revolutionized by the advent of modern catalytic methods. Ring-closing metathesis (RCM), particularly with the use of ruthenium-based Grubbs' catalysts, has become a powerful technique for creating medium to large lactone rings with high efficiency and functional group tolerance. numberanalytics.com

In recent years, the focus has increasingly shifted towards more environmentally benign and selective methods. nih.gov Biocatalysis, for instance, has emerged as a compelling alternative to traditional chemical routes. nih.gov Enzymatic processes, such as Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs), offer high regio- and enantioselectivity, providing access to chiral lactones that are difficult to obtain through conventional synthesis. nih.gov These biocatalytic strategies represent a significant step forward in the sustainable production of these valuable compounds. nih.gov

| Milestone | Description | Year | Key Contributor(s) |

| Coining of the Term "Lactone" | The name "lactone" was first used, derived from lactic acid. wikipedia.org | 1844 | Théophile-Jules Pelouze |

| Broadened Definition | The term was extended to all intramolecular carboxylic esters. wikipedia.org | 1880 | Wilhelm Rudolph Fittig |

| Corey-Nicolaou Macrolactonization | A key method developed for the synthesis of prostaglandin (B15479496) lactones. nih.gov | 1974 | E.J. Corey & K.C. Nicolaou |

| Ring-Closing Metathesis (RCM) | Emergence of RCM with catalysts like Grubbs' catalyst as a powerful tool for lactone synthesis. numberanalytics.com | 1990s | Robert H. Grubbs |

| Biocatalytic Synthesis | Increased use of enzymes, such as Baeyer-Villiger monooxygenases, for selective lactone synthesis. nih.gov | 2000s-Present | Various Researchers |

Structural Systematics and the Significance of the γ-Butenolide Motif in Organic Chemistry

Lactones are cyclic esters formed through the intramolecular esterification of hydroxycarboxylic acids. wikipedia.orgbritannica.com Their nomenclature systematically indicates the ring size using Greek letters (α, β, γ, δ, etc.), which denote the position of the hydroxyl group relative to the carboxyl group on the parent acid molecule. wikipedia.org The γ-butenolide is a specific type of lactone characterized by a five-membered ring containing an endocyclic double bond, making it an unsaturated γ-lactone. nih.govresearchgate.net

The γ-butenolide motif is a core structural feature in a vast array of natural products and displays a wide spectrum of biological activities. rsc.orgnih.govacs.org This has made it a molecule of great interest in medicinal chemistry and drug development. acs.orgrsc.org Compounds containing this framework are known for their anti-inflammatory, anti-cancer, and antiviral properties, among others. rsc.org Consequently, the development of synthetic strategies to access these scaffolds has become a major focus for synthetic chemists. nih.govrsc.org

Optically active γ-butenolides are particularly valuable as chiral building blocks for the total synthesis of complex and biologically active molecules. nih.govrsc.org The functional groups within the γ-butenolide structure offer versatile handles for further chemical transformations. nih.gov Modern synthetic approaches to construct this motif are diverse, with metal-mediated catalytic transformations and organocatalysis being two of the most widely used strategies. rsc.orgbohrium.com These methods allow for the highly selective and efficient assembly of substituted γ-butenolides. rsc.orgacs.org

| Feature | Description |

| Core Structure | A five-membered unsaturated cyclic ester (lactone). nih.govresearchgate.net |

| Nomenclature | A type of γ-lactone, indicating a five-membered ring. wikipedia.org |

| Significance in Nature | A fundamental framework in many naturally occurring compounds. rsc.org |

| Biological Activity | Associated with a broad range of biological effects, including anti-cancer and anti-inflammatory properties. rsc.org |

| Synthetic Utility | Serves as a versatile synthetic intermediate and chiral building block in organic synthesis. nih.govrsc.org |

Epistemological Foundations and Research Significance of the 4-Carboxymethyl-3-methylbut-2-en-1,4-olide Framework, particularly in Biological Transformations

The compound this compound is primarily recognized for its role as an intermediate in microbial metabolism. Its formation is a key step in specific biochemical pathways involved in the degradation of aromatic compounds. wikipedia.org The epistemological basis for understanding this compound comes from the field of enzymology and microbial biochemistry.

Research has shown that this compound is the product of an isomerization reaction catalyzed by the enzyme 4-carboxymethyl-4-methylbutenolide mutase (EC 5.4.99.14). wikipedia.org This enzyme facilitates an intramolecular transfer, converting the substrate, 4-carboxymethyl-4-methylbut-2-en-1,4-olide (B1216856) , into the titular compound. wikipedia.org

This enzymatic transformation is a crucial part of a modified 3-oxoadipate (B1233008) pathway . wikipedia.org This pathway is utilized by certain soil bacteria, specifically nocardioform actinomycetes, for the breakdown (dissimilation) of methylaromatic compounds. wikipedia.org The study of this pathway and its intermediates, such as this compound, is significant for understanding microbial degradation of natural and xenobiotic compounds, which has implications for environmental bioremediation. The compound itself is a specific isomer of a methyl-substituted butenolide, and its formation and subsequent reaction are integral to the metabolic flux through this specialized catabolic route.

| Parameter | Description |

| Enzyme | 4-carboxymethyl-4-methylbutenolide mutase (EC 5.4.99.14). wikipedia.org |

| Reaction Type | Isomerization (intramolecular transfer). wikipedia.org |

| Substrate | 4-carboxymethyl-4-methylbut-2-en-1,4-olide. wikipedia.org |

| Product | This compound. wikipedia.org |

| Metabolic Pathway | Modified 3-oxoadipate pathway. wikipedia.org |

| Biological Context | Dissimilation of methylaromatic compounds by nocardioform actinomycetes. wikipedia.org |

Advanced Synthetic Methodologies for 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide

Strategic Considerations in Retrosynthetic Planning for γ-Butenolides

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.com For γ-butenolides, this process involves identifying key bond disconnections that simplify the cyclic ester core while considering challenges like chemoselectivity and stereocontrol. e3s-conferences.org The primary goals of any retrosynthetic step are to achieve simplification, minimize complexity, and maximize yield. e3s-conferences.org

Key retrosynthetic strategies for the γ-butenolide scaffold often revolve around disconnecting the lactone ring or the substituents attached to it. Common approaches include:

Carbonyl-α-carbon disconnection: This leads back to a hydroxy-ester or a related precursor, which can be formed through aldol-type reactions.

C-O bond disconnection: This reveals a γ-hydroxy-α,β-unsaturated carboxylic acid, which can undergo lactonization.

Disconnection of the C=C bond: This might suggest a Wittig-type reaction or other olefination strategies on a suitable keto-lactone precursor.

Vinylogous reactions: The γ-position of a butenolide can act as a nucleophile (an extended enolate), allowing for disconnections at the γ-carbon. nih.govnih.govacs.org This is particularly relevant for constructing γ-substituted butenolides. nih.gov

When planning the synthesis of a specific molecule like 4-Carboxymethyl-3-methylbut-2-en-1,4-olide, the retrosynthetic analysis must account for the unique substitution pattern. The presence of a methyl group at the 3-position and a carboxymethyl group at the 4-position dictates the choice of synthons and forward reactions. For instance, a plausible disconnection would be at the C4-carboxymethyl bond, suggesting a nucleophilic addition to a 3-methyl-4-halobut-2-en-1,4-olide or a related electrophile.

Total Synthesis Approaches to the this compound Scaffold

The total synthesis of γ-butenolides is a well-explored area of organic chemistry, with numerous methods developed over the years. rsc.orgbohrium.com These strategies can be broadly categorized based on the key bond-forming reactions used to construct the lactone ring. Metal-mediated catalytic transformations and organocatalysis are two of the most widely used approaches. rsc.orgbohrium.com

Exploration of Convergent and Divergent Synthetic Pathways

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is elaborated into a variety of target molecules. researchgate.netwikipedia.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. wikipedia.org For example, a common butenolide core could be synthesized and then functionalized at the 4-position with different ester groups, including the carboxymethyl group, in a late-stage divergent approach. nih.gov

The following table provides a conceptual comparison of these two strategies for the synthesis of the target scaffold.

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. researchgate.net | Higher overall yield, easier purification of intermediates. | Requires careful planning of fragment coupling. |

| Divergent | Elaboration of a common intermediate into multiple target molecules. researchgate.netwikipedia.org | Efficient for generating libraries of analogs, allows for late-stage diversification. nih.gov | Can lead to lower overall yields for longer linear sequences. |

Development of Stereoselective and Enantioselective Methodologies

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For γ-butenolides, the development of stereoselective and enantioselective methods has been a major focus of research. nih.govacs.org These methods aim to control the configuration of stereocenters at the α, β, and γ positions of the butenolide ring.

Numerous catalytic asymmetric transformations have been developed to prepare structurally diverse γ-butenolide derivatives with excellent stereocontrol. nih.gov These include:

Asymmetric Aldol (B89426) Reactions: The vinylogous Mukaiyama aldol reaction of silyloxyfurans with aldehydes is a powerful method for the enantioselective synthesis of γ-substituted butenolides. nih.gov

Asymmetric Mannich Reactions: The reaction of 2(5H)-furanone derivatives with imines can provide enantiomerically enriched γ-butenolide derivatives bearing an amine functionality. nih.govacs.org

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated butenolides or the addition of butenolide-derived enolates to Michael acceptors can be rendered enantioselective using chiral catalysts. acs.org

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation has been used to introduce chirality at the α- or γ-position of the butenolide ring. researchgate.net

[3+2] Annulation Reactions: Nickel-catalyzed enantioselective [3+2] annulation of cyclopropenones with enones provides an efficient route to γ-butenolides. rsc.org

The following table summarizes some key enantioselective methods applicable to the synthesis of chiral γ-butenolides.

| Reaction Type | Catalyst/Reagent | Key Feature |

| Vinylogous Mukaiyama Aldol Reaction | Chiral Lewis Acids (e.g., Ti-BINOL complexes) | Forms γ-hydroxyalkyl substituted butenolides with high enantioselectivity. nih.gov |

| Asymmetric Mannich Reaction | Chiral Lewis Acids or Organocatalysts | Access to γ-aminoalkyl substituted butenolides. nih.govacs.org |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., thiourea (B124793) derivatives) | Creates γ-substituted butenolides with high diastereo- and enantioselectivity. acs.org |

| Asymmetric Allylic Alkylation | Chiral Palladium Complexes | Regio- and enantioselective C-C bond formation at the α or γ position. researchgate.net |

| [3+2] Annulation | Chiral Nickel Complexes | Efficient construction of the butenolide ring from acyclic precursors. rsc.org |

Integration of Chemoenzymatic and Biocatalytic Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly efficient and selective transformations. nih.govnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several benefits, including high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.gov

For the synthesis of γ-butenolides, chemoenzymatic strategies can be employed in several ways:

Kinetic Resolution: Enzymes such as lipases can be used for the kinetic resolution of racemic butenolide precursors, providing access to enantiomerically pure starting materials.

Asymmetric Reduction/Oxidation: Ketoreductases can asymmetrically reduce a ketone precursor to a chiral alcohol, which can then be cyclized to form the lactone. Conversely, alcohol dehydrogenases or P450 monooxygenases can be used for selective oxidation reactions. nih.gov

Hydrolysis/Esterification: Lipases can also catalyze the enantioselective hydrolysis of a racemic ester or the esterification of a prochiral diol to introduce chirality.

The integration of biocatalysis can significantly streamline synthetic routes to complex molecules. nih.gov For example, a key step in the synthesis of a this compound precursor could involve the enzymatic resolution of a racemic alcohol or the asymmetric reduction of a ketone.

Principles of Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials. youtube.com

Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net

Safer Solvents and Auxiliaries: Using less hazardous solvents and minimizing the use of auxiliary substances like protecting groups. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net

Organocatalysis, for instance, is often considered a greener alternative to metal-based catalysis as it avoids the use of potentially toxic and expensive heavy metals. researchgate.net The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, also contributes to a more sustainable synthesis by reducing the number of workup and purification steps. acs.org

Design and Utilization of Novel Precursors for Lactone Annulation

The development of novel precursors and annulation strategies is a key area of innovation in lactone synthesis. rsc.org For γ-butenolides, this involves designing starting materials that can be efficiently converted into the butenolide ring system.

Some innovative approaches include:

Intramolecular Cyclization of Functionalized Alkenes or Alkynes: Designing precursors with appropriately positioned hydroxyl and carboxylic acid (or ester) functionalities that can undergo intramolecular cyclization. Silver-catalyzed intramolecular cyclization of phenoxyethynyl diols is one such method. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including lactones. A diene precursor can be cyclized using a ruthenium catalyst to form the butenolide ring. nih.gov

[3+2] Annulation Strategies: As mentioned earlier, the reaction of a three-carbon component with a two-carbon component can be a highly efficient way to construct the five-membered lactone ring. rsc.org

Domino or Cascade Reactions: Designing precursors that can undergo a series of intramolecular reactions to rapidly build up the complexity of the target molecule. rsc.org

The design of these precursors must be carefully considered to ensure high yields and selectivity in the key lactone-forming step. For this compound, a novel precursor might be a linear molecule containing all the necessary carbon atoms and functional groups, which can be induced to cyclize in a highly controlled manner.

Mechanistic Investigations of Chemical Reactivity and Derivatization of 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide

Reaction Pathways of the Butenolide Ring System

The butenolide ring is the centerpiece of 4-Carboxymethyl-3-methylbut-2-en-1,4-olide's reactivity, characterized by the interplay of its lactone functionality and the conjugated double bond.

Nucleophilic and Electrophilic Reactivity Patterns

The electronic nature of the butenolide ring in this compound dictates its interactions with both nucleophiles and electrophiles. The α,β-unsaturated carbonyl moiety, also known as an enone, creates a system of conjugated π-orbitals, resulting in electrophilic centers at the carbonyl carbon and the β-carbon.

Nucleophilic Attack: Nucleophiles can attack at several positions, with the primary sites being the carbonyl carbon (a 1,2-addition) and the β-carbon (a 1,4-conjugate or Michael-type addition). The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like cuprates, enamines, and thiols, preferentially undergo 1,4-conjugate addition. This type of addition is particularly relevant for butenolides, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Electrophilic Attack: The oxygen atoms of the lactone, particularly the carbonyl oxygen, possess lone pairs of electrons and can act as Lewis basic sites, coordinating to Lewis acids. This can activate the butenolide ring towards nucleophilic attack. The double bond can also react with electrophiles, although this is less common due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic addition.

Ring-Opening and Ring-Closing Reaction Mechanisms

The stability of the butenolide ring is a critical factor in its chemistry. Both ring-opening and ring-closing reactions are mechanistically significant pathways for the transformation of this compound.

Ring-Opening Reactions: The lactone is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis typically proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the opening of the ring to form a γ-hydroxy carboxylate. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by attack by a water molecule.

Ring-Closing Reactions: The synthesis of the butenolide ring itself often involves a ring-closing reaction. One common strategy is the lactonization of a suitable γ-hydroxy carboxylic acid precursor. Intramolecular cyclization can be promoted by acid catalysts or dehydrating agents. Another powerful method for forming butenolide rings is ring-closing metathesis, a transition-metal catalyzed reaction that forms a cyclic alkene from a diene precursor.

Cycloaddition and Conjugate Addition Chemistry of the Enone Moiety

The enone functionality within the butenolide ring is a prime candidate for cycloaddition and conjugate addition reactions, providing pathways to increase molecular complexity.

Cycloaddition Reactions: The double bond of the enone can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition with a conjugated diene. This reaction is a powerful tool for the construction of six-membered rings. The stereochemistry of the Diels-Alder reaction is highly controlled, making it a valuable method in stereoselective synthesis. The electron-withdrawing nature of the butenolide system enhances its reactivity as a dienophile.

Conjugate Addition Reactions: As mentioned previously, the β-carbon of the enone system is electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate or Michael addition. This reaction is one of the most important carbon-carbon bond-forming reactions in organic chemistry. The resulting enolate intermediate can be trapped with an electrophile, allowing for further functionalization. The use of chiral catalysts can render these additions enantioselective, providing access to optically active products.

Transformations of the Carboxymethyl Substituent

The carboxymethyl group attached to the butenolide ring offers another handle for chemical modification, independent of or in concert with the reactivity of the ring itself.

Functional Group Interconversions and Esterification Dynamics

The carboxylic acid moiety of the carboxymethyl group can be readily transformed into a variety of other functional groups.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The dynamics of esterification can be influenced by the steric hindrance around the carboxylic acid and the nature of the alcohol.

Other Interconversions: The carboxylic acid can be reduced to an alcohol, converted to an amide by reaction with an amine, or transformed into an acyl halide. These functional group interconversions significantly expand the synthetic utility of this compound.

Decarboxylation Kinetics and Pathways

The carboxymethyl group introduces the possibility of decarboxylation, the loss of carbon dioxide. Since this compound is a β,γ-unsaturated carboxylic acid, its decarboxylation is of particular mechanistic interest.

Mechanism of Decarboxylation: β,γ-Unsaturated acids can undergo decarboxylation upon heating, often proceeding through a cyclic, six-membered transition state. thegoodscentscompany.com In this concerted mechanism, the hydroxyl proton of the carboxylic acid is transferred to the γ-carbon of the double bond, while the C-C bond between the α-carbon and the carboxyl group breaks, and a new double bond is formed between the α- and β-carbons, releasing carbon dioxide. The ease of this reaction is influenced by the stability of the transition state.

Kinetics: The rate of decarboxylation is dependent on temperature and the specific structure of the β,γ-unsaturated acid. The kinetics of this process can be studied by monitoring the evolution of carbon dioxide or the disappearance of the starting material over time.

Data Tables

Table 1: Predicted Reactivity of this compound

| Reaction Type | Reagent/Condition | Predicted Product Type |

| Nucleophilic Addition (1,2) | "Hard" Nucleophiles (e.g., R-Li) | Tertiary alcohol at carbonyl |

| Conjugate Addition (1,4) | "Soft" Nucleophiles (e.g., R₂CuLi) | β-Substituted butenolide |

| Ring Opening (Hydrolysis) | H₃O⁺ or OH⁻ | γ-Hydroxy dicarboxylic acid |

| Cycloaddition (Diels-Alder) | Conjugated Diene | Bicyclic adduct |

| Esterification | Alcohol, Acid Catalyst | Ester of the carboxymethyl group |

| Decarboxylation | Heat | 3-Methyl-4-vinyl-dihydrofuran-2(3H)-one |

Reactivity Profiling of the C3-Methyl Group

The butenolide core is a prominent structural motif in numerous bioactive natural products. The reactivity of substituents on this scaffold is of significant interest for the synthesis of complex molecules. nih.gov In the case of this compound, the C3-methyl group is attached to a double bond within a lactone ring, which can influence its reactivity in several ways. For instance, radical-mediated reactions could potentially be initiated at this position. Furthermore, under specific enzymatic conditions within biological systems, this methyl group is a key site for oxidative modifications.

In the biosynthesis of strigolactones, a class of plant hormones for which carlactone (B12838652) is a precursor, the C3-methyl group is a target for enzymatic oxidation. researchgate.netnih.gov Enzymes such as cytochrome P450 monooxygenases (CYPs) are known to catalyze the oxidation of carlactone. nih.govacs.org Specifically, in rice, the enzyme Os900 (CYP711A2) oxidizes carlactone to carlactonoic acid (CLA), where the C3-methyl group is converted to a carboxylic acid. nih.govacs.org This biochemical transformation underscores the inherent reactivity of the C3-methyl group, albeit under enzymatic control.

Rational Design of Derivatives for Probing Chemical Space

The role of this compound (carlactone) as a central intermediate in the biosynthesis of strigolactones has prompted the rational design and synthesis of various derivatives to probe the chemical space of this important signaling pathway. nih.govresearchgate.net By systematically modifying the structure of carlactone, researchers aim to develop inhibitors of strigolactone biosynthesis, which could have applications in agriculture by controlling parasitic weeds whose germination is stimulated by strigolactones. acs.org

A study focused on developing novel inhibitors of strigolactone biosynthesis synthesized a series of carlactone derivatives. acs.org The design strategy involved modifications at different positions of the carlactone molecule to understand the structure-activity relationships concerning the inhibition of the downstream enzyme Os900 in rice. acs.org These derivatives provide valuable tools for probing the active site of the enzyme and understanding the structural requirements for substrate recognition and turnover.

Below is a table summarizing some of the synthesized carlactone derivatives and their observed effects:

| Derivative | Modification | Observed Effect on Os900 Activity |

| KCL2 | Replacement of the C3-methyl group with an ethyl group. | Significantly reduced carlactonoic acid (CLA) and 4-deoxyorobanchol (4DO) levels in vitro. acs.org |

| KCL4 | Introduction of a fluorine atom to the C3-methyl group. | Significantly reduced 4DO levels in planta. acs.org |

| KCL7 | Esterification of the carboxymethyl group to a methyl ester. | Showed inhibitory activity against Os900. acs.org |

| KCL8 | Esterification of the carboxymethyl group to a tert-butyl ester. | Reduced 4DO levels in root exudates. acs.org |

These findings indicate that the butenolide moiety is a crucial functional group for substrate recognition by the enzyme Os900. acs.org The synthesis of these derivatives represents a key strategy in exploring the chemical space around the carlactone scaffold to develop potent and specific inhibitors of strigolactone biosynthesis.

Computational and Experimental Mechanistic Elucidation of Key Reactions

The key reactions involving this compound (carlactone) are primarily the enzymatic transformations that occur during the biosynthesis of strigolactones. nih.govresearchgate.net Understanding the mechanisms of these reactions is crucial for a complete picture of strigolactone biology and for the rational design of inhibitors.

The conversion of carlactone is a critical step in the strigolactone biosynthetic pathway. In plants like rice and Arabidopsis, carlactone is synthesized from all-trans-β-carotene through the sequential action of the enzymes D27, CCD7, and CCD8. nih.govyoutube.com Following its synthesis, carlactone is further metabolized by cytochrome P450 enzymes of the CYP711A subfamily. researchgate.net

In rice, the enzyme Os900 (CYP711A2) catalyzes the oxidation of the C3-methyl group of carlactone to a carboxylic acid, forming carlactonoic acid (CLA). nih.govacs.org Subsequently, Os900 and another related enzyme, Os1400 (CYP711A3), are involved in the cyclization of CLA to produce 4-deoxyorobanchol, a major strigolactone in rice. nih.govacs.org

Experimental studies involving the feeding of isotopically labeled carlactone to plant tissues have confirmed its role as a true biosynthetic precursor for strigolactones. For instance, 13C-labeled carlactone was shown to be converted into downstream strigolactones in rice. nih.gov

While detailed computational studies specifically on the enzymatic mechanism of carlactone conversion are emerging, the general mechanism of cytochrome P450-catalyzed hydroxylation is well-established. It involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a high-valent iron-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the substrate's methyl group, followed by a radical rebound step to form the hydroxylated product. Subsequent oxidation steps would then lead to the carboxylic acid.

The development of carlactone derivatives has also provided experimental probes into the reaction mechanism. The observation that derivatives with modified C3-substituents can inhibit the enzymatic reaction provides insights into the steric and electronic requirements of the enzyme's active site. acs.org

Sophisticated Structural and Conformational Analysis of 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide

Elucidation of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in 4-Carboxymethyl-3-methylbut-2-en-1,4-olide, a member of the butenolide class of compounds, relies on a combination of spectroscopic and chiroptical techniques. As with many natural and synthetic butenolides, this compound possesses a chiral center at the C4 position, giving rise to enantiomers. nih.govnih.gov

The absolute configuration of butenolides is frequently established through the analysis of their circular dichroism (CD) spectra. nih.gov The sign of the Cotton effect in the CD spectrum can be correlated to the stereochemistry at the chiral center. For butenolides isolated from natural sources, such as fungi, comparison of experimental CD data with that of known related compounds is a common strategy. nih.gov

Furthermore, the relative stereochemistry between different chiral centers, if present, is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. NOE data provides information about the through-space proximity of protons, allowing for the deduction of their relative orientation.

In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive determination of both relative and absolute stereochemistry. rsc.org This technique maps the electron density of the molecule in its crystalline state, providing a precise 3D model.

Table 1: Methods for Stereochemical Elucidation of Butenolides

| Technique | Information Yielded | Typical Application |

|---|---|---|

| Circular Dichroism (CD) | Absolute configuration | Determination of (R) or (S) configuration at the chiral center. nih.gov |

| NMR Spectroscopy (NOE) | Relative stereochemistry | Determining the spatial relationship between atoms within the molecule. |

| X-ray Crystallography | Absolute and relative stereochemistry | Unambiguous assignment of the complete 3D structure. rsc.org |

Conformational Dynamics and Energy Landscapes

The five-membered lactone ring of this compound is not perfectly planar. It exists in a dynamic equilibrium of various conformations. Understanding these dynamics and the associated energy landscapes is crucial for comprehending its chemical reactivity and biological interactions.

Computational chemistry plays a pivotal role in this area. Conformational searches are performed using molecular mechanics (MM) methods, such as the MMFF force field, to identify stable conformers. nih.gov The energies of these conformers are then typically recalculated using more accurate quantum mechanical methods, like Density Functional Theory (DFT) at levels such as B3LYP/6-31+G(d,p). nih.gov This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry.

The results of these calculations can reveal the most stable, low-energy conformations and the energy barriers for interconversion between them. For similar lactone systems, it has been shown that envelope and twist conformations are common low-energy states. The specific preferred conformation for this compound would be influenced by the steric and electronic effects of the carboxymethyl and methyl substituents.

Application of Advanced Spectroscopic and Diffraction Techniques for Conformational Research

A suite of advanced spectroscopic and diffraction techniques is employed to experimentally validate and refine the computationally derived conformational models of this compound.

NMR Spectroscopy: High-resolution NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is fundamental for the initial structure elucidation. nih.gov The values of coupling constants between protons can provide insights into the dihedral angles and thus the ring pucker.

X-ray Diffraction: As mentioned, single-crystal X-ray diffraction offers a static picture of the molecule's conformation in the solid state. rsc.org This provides invaluable benchmark data for validating computational models.

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula. nih.gov

Table 2: Spectroscopic Data for Butenolide Core Structure

| Technique | Nucleus/Method | Typical Chemical Shift/Signal (ppm) |

|---|---|---|

| ¹³C NMR | C=O (lactone) | ~170-175 |

| C=C (alkene) | ~130-150 | |

| C-O (chiral center) | ~80-85 | |

| ¹H NMR | Vinylic Proton | ~5.5-7.5 |

Note: The exact chemical shifts for this compound would be influenced by its specific substitution pattern.

Characterization of Stereoisomers and Tautomeric Equilibria

The presence of a chiral center at C4 means that this compound exists as a pair of enantiomers: (R)-4-Carboxymethyl-3-methylbut-2-en-1,4-olide and (S)-4-Carboxymethyl-3-methylbut-2-en-1,4-olide. These stereoisomers are non-superimposable mirror images and can exhibit different biological activities. The separation of such racemic mixtures is a significant challenge in natural product chemistry. nih.gov

In addition to stereoisomerism, butenolides can exhibit tautomerism. The γ-hydroxybutenolide form can exist in equilibrium with its open-chain γ-keto acid tautomer, particularly under certain pH conditions. researchgate.net

Table 3: Isomeric Forms of this compound

| Isomer Type | Description | Distinguishing Feature |

|---|---|---|

| Enantiomers | (R) and (S) forms at the C4 chiral center. | Opposite interaction with plane-polarized light (opposite CD spectra). |

| Tautomers | Equilibrium between the cyclic lactone and the open-chain keto-acid. | Presence of either a lactone or a ketone and carboxylic acid functional group. |

The characterization of these different isomeric forms is crucial for a complete understanding of the chemistry of this compound. Techniques such as chiral chromatography are necessary to separate the enantiomers, while spectroscopic methods like NMR and IR can be used to study tautomeric equilibria. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-Carboxymethyl-3-methylbut-2-en-1,4-olide. These studies, typically employing Density Functional Theory (DFT) or other quantum mechanical methods, can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity. nih.gov

Key aspects of the electronic structure that can be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's susceptibility to nucleophilic or electrophilic attack. For α,β-unsaturated lactones like this compound, the LUMO is often localized over the α,β-unsaturated system, indicating its potential as a Michael acceptor. ucdavis.edu

Furthermore, quantum chemical calculations can provide valuable information about the bonding within the molecule, such as bond lengths, bond angles, and vibrational frequencies. These calculated parameters can be compared with experimental data, where available, to validate the computational model. The table below presents a selection of physicochemical properties for this compound that can be derived from or complemented by computational studies.

| Property | Value |

| Molecular Formula | C7H8O4 |

| Molecular Weight | 156.14 g/mol |

| XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Data sourced from LookChem lookchem.com |

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org For a flexible molecule like this compound, which possesses a rotatable carboxymethyl group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. lookchem.com This analysis provides a conformational ensemble, which is a collection of the different shapes the molecule can adopt, along with their relative populations. Understanding the accessible conformations is critical, as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional structure. For instance, the orientation of the carboxylic acid group relative to the lactone ring can significantly influence its ability to interact with a biological target.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of any intermediates, and the geometries and energies of the transition states that connect them.

For example, the hydrolysis of the lactone ring under acidic or basic conditions is a fundamental reaction that can be modeled computationally. acs.org Such studies can determine whether the reaction proceeds through a stepwise or concerted mechanism and can quantify the activation energy, which is related to the reaction rate. Similarly, the reactivity of the α,β-unsaturated system in Michael additions can be explored, providing insights into the stereoselectivity of such reactions. nih.gov DFT calculations have been successfully employed to understand the reaction mechanisms of unsaturated lactones, providing insights that are consistent with experimental observations. nih.govyoutube.com

In Silico Modeling of Molecular Interactions

The potential biological or pharmacological activity of this compound can be explored using in silico modeling techniques, particularly molecular docking. researchgate.net This method predicts the preferred orientation of a molecule when it binds to a specific target, such as a protein or enzyme, to form a stable complex. nih.gov

Molecular docking studies can provide valuable information about the binding affinity of this compound to a particular biological target and can identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. rsc.org For butenolides, which are known to interact with various biological targets, docking studies can help to prioritize which targets are most likely to be affected by this compound. nih.govresearchgate.net The results of docking studies are often presented in terms of a scoring function, which estimates the binding free energy of the ligand-target complex.

A hypothetical docking study of this compound with a target protein might yield the following types of data:

| Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the target. |

| Interacting Residues | The amino acid residues in the target's binding site that form significant interactions with the ligand. |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and the target. |

| Hydrophobic Interactions | The non-polar interactions that contribute to the stability of the complex. |

Development of Predictive Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. wikipedia.org While developing a QSAR model requires data for a range of related compounds, the principles can be applied to understand the structure-reactivity relationships of this compound.

By systematically modifying the structure of the butenolide scaffold and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a mathematical model that predicts its reactivity. openmedicinalchemistryjournal.com For example, a QSAR study could investigate how substitutions on the lactone ring or modifications to the carboxymethyl side chain affect its Michael reactivity or its inhibitory activity against a particular enzyme. These models can then be used to design new derivatives with enhanced or desired properties. imedpub.com

Biological and Biochemical Research on the Molecular Actions of 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide

Biosynthetic Origins and Natural Abundance

4-Carboxymethyl-3-methylbut-2-en-1,4-olide is not a compound found ubiquitously in nature; rather, its presence is intricately linked to the metabolic activities of specific microorganisms. It emerges as a transient intermediate in the specialized catabolism of methylaromatic compounds.

Detailed research has identified this lactone as a key component of a modified β-ketoadipate pathway, which has evolved in certain soil bacteria, particularly nocardioform actinomycetes such as Rhodococcus and Nocardia species. These bacteria are known for their metabolic versatility and their ability to degrade a wide range of environmental pollutants, including aromatic hydrocarbons. The compound is formed during the degradation of substrates like p-cresol (B1678582) and other methylated phenols. While its role as a metabolic intermediate is established, information regarding its detection and abundance in natural environmental samples remains limited, likely due to its transient nature and rapid conversion to downstream metabolites within the cell.

A related compound, (+)-4-Carboxymethyl-2,4-dimethylbut-2-en-4-olide, has been identified as a dead-end metabolite in the co-oxidation of 2,4-dimethylphenol (B51704) by Alcaligenes eutrophus JMP 134. This suggests that the core structure of 4-carboxymethyl-butenolide can be formed from the breakdown of various methylated aromatic structures, although the specific substitution pattern depends on the original substrate and the enzymatic machinery of the organism.

Identification and Characterization of Molecular Targets and Ligand Interactions

The primary and most well-characterized molecular interaction of this compound is with the enzyme responsible for its transformation: 4-carboxymethyl-4-methylbutenolide mutase. This enzyme specifically recognizes the compound as its substrate.

Beyond its role as a substrate for this mutase, there is currently a lack of scientific literature identifying other specific molecular targets or ligand interactions for this compound. Research has predominantly focused on its place within the metabolic sequence of the modified β-ketoadipate pathway rather than on a potential role as a signaling molecule or an allosteric effector of other proteins. The transient nature of this intermediate likely means it does not accumulate to concentrations that would allow it to have significant off-pathway effects. Further metabolomic and systems biology studies on bacteria degrading methylaromatics may yet uncover additional roles or interactions.

Enzymatic Transformations and Biotransformation Pathways of the Compound

The biotransformation of this compound is a critical step in the productive degradation of methylaromatic compounds via the modified β-ketoadipate pathway.

The β-ketoadipate pathway is a central metabolic route for the catabolism of aromatic compounds, funneling a variety of substrates into common intermediates that can then enter the tricarboxylic acid (TCA) cycle. annualreviews.orgnih.govnih.gov In the case of methylated aromatics, some bacteria employ a modified version of this pathway. This compound serves as a key intermediate in this modified pathway, arising from the ortho-cleavage of a methylated catechol derivative. Its formation and subsequent isomerization are essential for the cell to further metabolize the carbon skeleton and derive energy and biomass from the original aromatic compound.

The central enzymatic reaction involving the target compound is catalyzed by 4-carboxymethyl-4-methylbutenolide mutase (EC 5.4.99.14). This enzyme facilitates an intramolecular rearrangement, converting 4-carboxymethyl-4-methylbut-2-en-1,4-olide (B1216856) to this compound. This isomerization is a crucial step that repositions the methyl group, allowing for subsequent enzymatic reactions to proceed, leading to the formation of intermediates that can merge with the central metabolic pathways. This mutase is a key enzyme that distinguishes the modified pathway from the classical β-ketoadipate pathway.

Table 1: Enzymatic Reaction Catalyzed by 4-Carboxymethyl-4-methylbutenolide Mutase

| Substrate | Enzyme | Product |

| 4-Carboxymethyl-4-methylbut-2-en-1,4-olide | 4-Carboxymethyl-4-methylbutenolide mutase | This compound |

The study of enzymes that act on structurally similar lactones provides insight into the potential mechanistic aspects of enzymes that transform this compound. For instance, dienelactone hydrolase (EC 3.1.1.45) acts on carboxymethylenebutenolide, a related unsaturated lactone, by catalyzing its hydrolysis to maleylacetate. While this is a hydrolytic reaction rather than an isomerization, the recognition of the butenolide ring structure is a common feature.

The substrate specificity of 4-carboxymethyl-4-methylbutenolide mutase appears to be quite high, as it is a specialized enzyme within a specific metabolic pathway. However, detailed studies on its substrate range are not extensively available. The mechanism of the mutase is of significant interest, as it involves the migration of a methyl group on the lactone ring, a chemically challenging transformation.

Modulation of Cellular Processes and Signaling Networks (non-human contexts)

Currently, there is a lack of specific research demonstrating that this compound directly modulates broader cellular processes or signaling networks in microorganisms. Its primary known role is that of a metabolic intermediate. In many bacterial metabolic pathways, intermediates can sometimes act as inducers or co-inducers of the operons that encode the enzymes of that pathway. For example, in some bacteria, intermediates of the β-ketoadipate pathway are known to be involved in the regulation of the pca genes which encode the pathway's enzymes. nih.gov However, a specific regulatory role for this compound has not been explicitly demonstrated in the available scientific literature. It is plausible that its precursor or a downstream metabolite, rather than the compound itself, acts as the signaling molecule. Future research in the systems biology of methylaromatic-degrading bacteria may shed light on any potential regulatory functions of this lactone.

An article on the biological and biochemical research of this compound, as requested, cannot be generated at this time. Extensive searches for scientific literature regarding this specific compound have yielded no information on its ecological roles, its function in inter-organismal chemical communication, or the mechanistic basis of its biological activities.

The compound is indexed in the Chemical Entities of Biological Interest (ChEBI) database as CHEBI:57883. ebi.ac.uk However, this entry does not provide any associated research data, supplier information, or links to scientific publications detailing its biological or biochemical properties.

Further searches for the requested topics have not returned any relevant studies. The scientific community has not, to date, published research on the ecological significance or the molecular mechanisms of action for this compound.

Therefore, the creation of a "thorough, informative, and scientifically accurate" article, as per the user's instructions, is not feasible due to the absence of foundational research on this specific chemical compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, UPLC-MS for metabolite analysis)

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, is a cornerstone for the analysis of 4-Carboxymethyl-3-methylbut-2-en-1,4-olide.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often required to increase its volatility and thermal stability. A common approach is silylation, which converts the carboxylic acid and hydroxyl groups into their corresponding trimethylsilyl (TMS) esters and ethers.

The derivatized analyte is then introduced into the GC, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the column. A non-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used. The temperature of the GC oven is gradually increased to elute the compounds at different times.

After separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a "fingerprint" that can be used to identify the compound by comparing it to a spectral library.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | Initial 70°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |

| Injector Temp | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):

UPLC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov

For the separation of this compound, a reversed-phase column, such as a C18, is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds with a wide range of polarities.

The eluent from the UPLC column is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. The analysis can be performed in either positive or negative ion mode, depending on which provides a better signal for the target analyte. Tandem mass spectrometry (MS/MS) can be used for quantification by monitoring specific precursor-to-product ion transitions, which provides excellent selectivity and sensitivity. mdpi.comresearchgate.net

Table 2: Representative UPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| UPLC Column | 2.1 mm x 100 mm, 1.7 µm particle size (e.g., Acquity UPLC HSS T3) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transition | Precursor ion [M-H]- → Product ion(s) |

High-Resolution Mass Spectrometry for Structural Confirmation in Complex Mixtures

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural confirmation of this compound, especially in complex biological or environmental matrices. researchgate.net Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm).

This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. For example, HRMS can differentiate this compound from its isomers, which have the same molecular formula but different structures. lcms.cz

In a complex mixture, HRMS can be used to generate an accurate mass chromatogram for the [M-H]⁻ or [M+H]⁺ ion of this compound, which helps to resolve it from co-eluting interferences. Furthermore, the fragmentation pattern of the compound, obtained through MS/MS experiments on the HRMS instrument, provides valuable structural information that can be used to confirm the connectivity of the atoms in the molecule.

Table 3: Theoretical vs. Measured Mass for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C7H8O4 |

| Theoretical Monoisotopic Mass | 156.0423 u |

| [M-H]- Ion (Theoretical) | 155.0344 m/z |

| [M+H]+ Ion (Theoretical) | 157.0495 m/z |

| Typical HRMS Mass Accuracy | < 5 ppm |

Quantitative Spectroscopic and Electrochemical Detection Principles (e.g., in-situ NMR for reaction monitoring)

In-situ Nuclear Magnetic Resonance (NMR) for Reaction Monitoring:

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.net It can be used to study the formation or degradation of this compound without the need for sample workup. By monitoring the changes in the intensity of specific NMR signals over time, one can obtain kinetic information about the reaction and identify any intermediates that may be formed. mdpi.com

For example, in the synthesis of this compound, the disappearance of the signals from the starting materials and the appearance of the characteristic signals of the product can be tracked. The integration of the signals can be used to determine the relative concentrations of the different species in the reaction mixture at any given time. nih.gov

Quantitative NMR (qNMR):

qNMR is a primary analytical method that can be used for the accurate quantification of this compound without the need for a calibration curve. researchgate.net In a qNMR experiment, a known amount of an internal standard is added to the sample containing the analyte. The concentration of the analyte can then be calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard. For qNMR to be accurate, it is essential that the relaxation delays are sufficiently long to allow for complete relaxation of the nuclei between pulses.

Electrochemical Detection:

Electrochemical methods offer a sensitive and cost-effective approach for the detection of electroactive compounds. While this compound itself may not be readily electroactive, it may be possible to develop an electrochemical sensor for its detection based on a few principles.

One approach could involve the development of an enzyme-based biosensor. An enzyme that specifically interacts with the lactone or the carboxylic acid group of the molecule could be immobilized on an electrode surface. The enzymatic reaction could produce or consume an electroactive species, which can then be detected by the electrode. nih.govnih.gov

Another possibility is to use a chemically modified electrode that can selectively interact with the analyte and catalyze its oxidation or reduction. The current generated from this electrochemical reaction would be proportional to the concentration of this compound in the sample. scielo.br

Microfluidic and Miniaturized Analytical Platforms

Microfluidic devices, also known as lab-on-a-chip systems, offer several advantages for the analysis of this compound, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. nih.govacs.org

A microfluidic platform could be designed to integrate several analytical steps, such as sample preparation, separation, and detection, onto a single chip. nih.gov For example, a device could be fabricated with microchannels for the extraction of the analyte from a complex matrix, followed by separation using micro-liquid chromatography or capillary electrophoresis. Detection could be achieved by integrating an electrochemical sensor or by coupling the microfluidic device to a mass spectrometer.

Miniaturized analytical systems are particularly useful when dealing with small sample volumes, such as in single-cell analysis or when analyzing precious samples. nih.govresearchgate.net The development of such platforms for the analysis of this compound would enable new avenues of research where sample volume is a limiting factor.

Table 4: Comparison of Conventional and Microfluidic Analytical Platforms

| Feature | Conventional Platforms | Microfluidic Platforms |

|---|---|---|

| Sample Volume | µL to mL | nL to pL |

| Reagent Consumption | High | Low |

| Analysis Time | Minutes to hours | Seconds to minutes |

| Throughput | Low to moderate | High |

| Portability | Limited | High |

Future Directions and Emerging Research Avenues for 4 Carboxymethyl 3 Methylbut 2 En 1,4 Olide

Exploration of Supramolecular Assemblies and Self-Organization

The ability of molecules to spontaneously organize into well-defined, non-covalent structures is the foundation of supramolecular chemistry, leading to advanced functional materials. rsc.org The structural features of 4-carboxymethyl-3-methylbut-2-en-1,4-olide—specifically its hydrogen bond donor (carboxylic acid -OH) and multiple hydrogen bond acceptor sites (lactone and carboxylic carbonyl oxygens)—make it an ideal candidate for forming intricate supramolecular assemblies.

Future research should investigate the self-assembly behavior of this molecule in various solvents and conditions. It is conceivable that it could form hydrogels, liquid crystals, or other ordered phases driven by hydrogen bonding and π-π stacking interactions of the butenolide ring. A parallel can be drawn to lactone-terminated alkanethiols, which have been successfully used to create self-assembled monolayers (SAMs) on gold substrates that mimic the surfaces of polyesters. tdl.orgmdpi.combohrium.com These studies demonstrate the capacity of the lactone moiety to act as an effective organizational group in nanoscale constructs. tdl.orgmdpi.com Exploring the self-assembly of this compound could unlock new applications in areas such as controlled release, tissue engineering, and "smart" responsive materials.

Utilization as Chemical Probes in Mechanistic Biology

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. mdpi.com The development of such probes has been instrumental in drug discovery and in elucidating complex biological mechanisms. Butenolide derivatives isolated from natural sources, such as the fungus Aspergillus terreus, have been shown to act as selective enzyme inhibitors, highlighting the biological relevance of this scaffold. frontiersin.orgnih.govnih.gov

This compound possesses key features that make it an attractive starting point for the design of chemical probes:

A "Warhead": The α,β-unsaturated lactone system is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine or lysine) in a protein's active site. This reactivity is a common feature in covalent inhibitors.

A "Linker" Handle: The carboxymethyl group provides a perfect attachment point for linkers, which can then be connected to reporter tags.

A "Reporter" Group: Through chemical modification of the carboxylic acid, a variety of reporter groups—such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers—could be appended.

Future work should focus on screening the compound for inhibitory activity against various enzyme classes (e.g., proteases, kinases, hydrolases). Once a biological target is identified, a library of probe molecules could be synthesized by conjugating different reporters to the carboxylic acid moiety. researchgate.netchemrxiv.org Such probes would be invaluable tools for activity-based protein profiling (ABPP), enabling the study of enzyme function, inhibitor screening, and target validation directly in complex biological systems. mdpi.com

Innovations in Sustainable Chemical Synthesis and Catalysis

Green chemistry principles call for the development of synthetic methods that are efficient, safe, and environmentally benign. As a known microbial metabolite, the biosynthesis of this compound via fermentation is an inherently sustainable starting point. It is produced through the oxidative cleavage of substituted catechols by microorganisms. rsc.orgrsc.org

Future research can advance its synthesis on several fronts:

Metabolic Engineering: The microbial strains that produce the compound could be genetically engineered to enhance yield and productivity, creating an efficient and scalable bio-production platform.

Biocatalysis: The use of isolated enzymes or whole-cell systems for transformations offers high selectivity under mild conditions. researchgate.netrsc.org Engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) or 'ene'-reductases, could be developed to produce specific stereoisomers of the molecule or its derivatives. rsc.orgnih.gov BVMOs are particularly adept at forming lactones from cyclic ketones with high enantioselectivity. nih.gov

Chemoenzymatic Synthesis: Combining the best of biocatalysis and chemical catalysis in one-pot sequences can lead to highly efficient and complex molecule synthesis. nih.gov For instance, a bio-produced catechol could be chemically modified and then cyclized using an engineered enzyme.

Advanced Chemical Catalysis: Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer novel and direct routes to complex lactones from simple precursors. nih.govacs.org Applying these innovative strategies could provide alternative, highly efficient synthetic pathways to this compound and its analogues. organic-chemistry.org

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Metabolic Engineering | Optimization of microbial host strains to overproduce the target molecule from simple feedstocks. | Highly sustainable, potential for low-cost, large-scale production. | rsc.org |

| Whole-Cell Biocatalysis | Use of microorganisms to perform specific chemical transformations, such as catechol cleavage. | Avoids costly enzyme purification; cofactor regeneration is handled by the cell. | researchgate.net |

| Engineered Enzymes | Tailoring enzymes like BVMOs or 'ene'-reductases for specific lactone synthesis. | Exquisite stereo- and regioselectivity, mild reaction conditions. | rsc.orgnih.gov |

| C-H Activation Catalysis | Directly converting C-H bonds in aliphatic acid precursors into the butenolide structure. | Atom-economical, potentially reduces the number of synthetic steps. | nih.govacs.org |

Integration into Functional Materials Science

Bio-based polymers are a critical component of a sustainable future, offering alternatives to petroleum-derived plastics. mdpi.com Lactones are excellent monomers for producing biodegradable polyesters through ring-opening polymerization (ROP). Research has shown that electron-poor butenolides can undergo radical copolymerization with other vinyl monomers, creating polymers with tunable properties. nih.govacs.org The resulting materials have shown potential in applications like waterborne coatings. rsc.org

This compound is a prime candidate for monomer development due to its multiple reactive sites:

Ring-Opening Polymerization (ROP): The lactone ring can be opened to form aliphatic polyesters, a well-established route for creating biodegradable materials. mdpi.comrsc.org

Condensation Polymerization: The carboxylic acid group can react with diols or diamines to form polyesters or polyamides, respectively.

Post-Polymerization Modification: If incorporated into a polymer backbone, the pendant carboxymethyl group and the double bond would be available for further functionalization, allowing for the creation of advanced materials with tailored properties, similar to how azlactone-functionalized polymers are used as reactive platforms. nih.govsmith.edunih.gov

Future studies should explore the polymerization of this monomer, both on its own and in copolymerization with other monomers like caprolactone (B156226) or lactide. The resulting polyesters could exhibit unique thermal and mechanical properties, potentially finding use in biomedical applications like drug delivery systems or as functional elastomers. researchgate.net

Uncharted Chemical Reactivity and Synthetic Opportunities

While the butenolide framework is common, each substituted variant offers unique reactivity. rsc.org The chemical potential of this compound has not been systematically explored. The combination of an α,β-unsaturated lactone and a carboxylic acid within one small molecule opens up diverse synthetic possibilities.

Emerging research avenues include:

Michael Additions: The conjugated system is susceptible to the addition of a wide range of nucleophiles, enabling the introduction of new functional groups at the C4 position.

Cycloaddition Reactions: The double bond can participate in Diels-Alder or other cycloaddition reactions to rapidly build molecular complexity.

Derivatization of the Carboxylic Acid: Conversion to amides, esters, or other derivatives could generate libraries of new compounds for biological screening. For example, creating conjugates with known bioactive molecules could lead to hybrid drugs with novel modes of action. nih.gov

Catalytic Cross-Coupling: The double bond or a derivatized form could be a substrate for modern cross-coupling reactions, allowing for the attachment of various aryl or alkyl groups. organic-chemistry.org

Systematic investigation of these reactions, drawing from the extensive literature on butenolide and butyrolactone synthesis, would create a portfolio of novel derivatives. acs.orgorganic-chemistry.org This exploration could lead to the discovery of new pharmacophores, agrochemicals, or building blocks for organic synthesis.

Identification of Knowledge Gaps and Strategic Research Priorities

To fully realize the potential of this compound, a strategic research approach is needed to address current knowledge gaps. The compound is a prime example of a microbial metabolite whose broader utility is yet to be defined, a common theme in metabolomics where many molecules are identified but not functionally characterized. frontiersin.orgnih.gov

Identified Knowledge Gaps:

Physicochemical Properties: A comprehensive dataset on its physical, chemical, and stereochemical properties is lacking.

Supramolecular Behavior: There is no experimental data on its ability to self-assemble or form higher-order structures.

Biological Activity Profile: Its interaction with biological systems beyond its role as a metabolic intermediate is unknown.

Polymerizability: It has not been evaluated as a monomer for the synthesis of new materials.

Synthetic Versatility: Its reactivity has not been systematically mapped to create new derivatives.

Strategic Research Priorities:

Fundamental Characterization: Perform in-depth spectroscopic, crystallographic, and physicochemical analysis of the pure enantiomers.

Biological Screening and Target ID: Screen the compound against diverse panels of biological targets (enzymes, receptors) to identify potential bioactivities.

Probe Development and Application: Based on screening hits, design and synthesize chemical probes to investigate biological mechanisms.

Optimization of Sustainable Synthesis: Focus on metabolic engineering and biocatalytic process development to ensure a sustainable and scalable supply of the molecule. rsc.orgrsc.org

Monomer and Polymer Exploration: Investigate its polymerization and copolymerization behavior to create and characterize novel bio-based and functional polymers. nih.govrsc.org

Derivative Library Synthesis: Undertake a systematic exploration of its chemical reactivity to build a library of novel compounds for further screening and application development. organic-chemistry.orgrsc.org

Addressing these priorities will bridge the gap from its current status as a known metabolite to a valuable platform chemical for innovation in medicine, materials science, and sustainable chemistry. nih.govacs.org

常见问题

Basic: What metabolic pathways involve 4-carboxymethyl-3-methylbut-2-en-1,4-olide as an intermediate, and how can its role be experimentally validated?

Answer:

This compound is a key intermediate in the modified ortho-cleavage pathway of aromatic compound degradation in bacteria like Alcaligenes eutrophus JMP134. For example, during 4-methylphenoxyacetate metabolism, it is formed via enzymatic isomerization of 4-carboxymethyl-4-methylbut-2-en-1,4-olide by 4-methylmuconolactone methylisomerase (EC 5.4.99.14) . To validate its role:

- Methodology : Use isotope-labeled substrates (e.g., -4-methylphenoxyacetate) in degradation assays. Track intermediates via LC-MS or GC-MS. Confirm enzymatic activity via purified isomerase assays, monitoring substrate-to-product conversion spectrophotometrically at 260 nm (λmax for enol-lactones) .

Basic: What analytical techniques are recommended for identifying and quantifying this compound in complex biological matrices?

Answer:

- High-Resolution NMR : and NMR can resolve structural features (e.g., methyl groups at C3 and carboxymethyl at C4). Key signals: δH 2.18–2.37 (methyl protons), δC 170–175 ppm (lactone carbonyl) .

- Mass Spectrometry : ESI-MS in negative ion mode for carboxylate detection (expected [M-H]⁻ ion).

- Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) for quantification .

Advanced: How does 4-methylmuconolactone methylisomerase (EC 5.4.99.14) catalyze the isomerization of 4-carboxymethyl-4-methylbut-2-en-1,4-olide?

Answer:

The enzyme facilitates a methylmutase reaction, relocating the methyl group from C4 to C3 via a radical or acid-base mechanism. Key steps:

Substrate Binding : The lactone ring binds to a hydrophobic pocket, positioning the carboxymethyl group for catalysis.

Isomerization : A conserved glutamate residue may abstract a proton, enabling methyl migration.

Validation : Use / isotopic labeling to track methyl group transfer. Compare kinetic parameters (e.g., , ) of wild-type vs. mutant enzymes .

Advanced: What challenges arise in distinguishing this compound from its structural isomers, and how can they be resolved?

Answer:

Challenges :

- Similar NMR spectra for C3- and C4-methyl isomers (e.g., overlapping δH 1.2–2.5 ppm signals).

- Co-elution in chromatographic methods.

Solutions : - 2D NMR : Use - HMBC to correlate methyl protons with adjacent carbons. For the C3-methyl isomer, C3 (δC ~15 ppm) shows HMBC correlations to H-2 and H-4 .

- Enzymatic Specificity : Leverage EC 5.4.99.14’s substrate specificity to confirm isomer identity via enzymatic conversion assays .

Advanced: How can researchers reconcile contradictory data on the accumulation of this compound in different microbial degradation studies?

Answer:

Contradictions may arise from: